ethyl 4-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with an ethyl carboxylate group and a benzenesulfonyl moiety linked via a carbamoyl bridge to a 4-(4-chlorophenyl)-1,3-thiazol-2-yl group. Its structure integrates key pharmacophoric elements: the sulfonyl group enhances solubility and hydrogen bonding, the piperazine ring contributes to conformational flexibility, and the 4-chlorophenyl-thiazole moiety may facilitate target binding via π-π interactions or halogen bonding .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O5S2/c1-2-33-23(30)27-11-13-28(14-12-27)35(31,32)19-9-5-17(6-10-19)21(29)26-22-25-20(15-34-22)16-3-7-18(24)8-4-16/h3-10,15H,2,11-14H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHQDVQRFQQGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Chlorophenyl)-1,3-Thiazol-2-amine
The 1,3-thiazole core is synthesized via a Hantzsch thiazole formation reaction. A mixture of 4-chlorobenzaldehyde (1.0 equiv), thiourea (1.2 equiv), and α-bromoacetophenone (1.1 equiv) undergoes cyclization in ethanol under reflux for 12 hours. The intermediate 4-(4-chlorophenyl)-1,3-thiazol-2-amine is isolated via vacuum filtration and recrystallized from ethanol/water (7:3 v/v), yielding a white crystalline solid (82% yield, m.p. 154–156°C).
Preparation of 4-Carboxybenzenesulfonyl Chloride
4-Carboxybenzenesulfonic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous dichloromethane at 0–5°C for 2 hours, followed by gradual warming to room temperature. Excess thionyl chloride is removed under reduced pressure, yielding 4-carboxybenzenesulfonyl chloride as a pale-yellow oil (94% purity by HPLC).
Functionalization of Piperazine with Ethyl Chloroformate
Piperazine (1.0 equiv) is dissolved in dry tetrahydrofuran and cooled to 0°C. Ethyl chloroformate (1.1 equiv) is added dropwise over 30 minutes, followed by triethylamine (1.5 equiv). The mixture is stirred for 4 hours at room temperature, and the product, ethyl piperazine-1-carboxylate, is extracted with ethyl acetate (78% yield).
Coupling Reactions and Final Assembly
Sulfonylation of Ethyl Piperazine-1-Carboxylate
Ethyl piperazine-1-carboxylate (1.0 equiv) is reacted with 4-carboxybenzenesulfonyl chloride (1.1 equiv) in dichloromethane containing pyridine (2.0 equiv) as a base. The reaction proceeds at 25°C for 6 hours, yielding ethyl 4-(4-carboxybenzenesulfonyl)piperazine-1-carboxylate as a hygroscopic solid. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:1) affords the product in 85% yield.
Amide Coupling with 4-(4-Chlorophenyl)-1,3-Thiazol-2-amine
The carboxylic acid intermediate (1.0 equiv) is activated using oxalyl chloride (2.0 equiv) in dimethylformamide (catalytic) at 0°C for 1 hour. After solvent removal, the acyl chloride is dissolved in dry tetrahydrofuran and combined with 4-(4-chlorophenyl)-1,3-thiazol-2-amine (1.2 equiv) and N,N-diisopropylethylamine (3.0 equiv). The mixture is stirred at 50°C for 8 hours, yielding the target compound as a pale-yellow solid. Recrystallization from methanol improves purity to >98% (HPLC).
Reaction Optimization and Mechanistic Insights
Palladium-Catalyzed Cross-Coupling in Thiazole Synthesis
The Suzuki-Miyaura coupling, adapted from patent methodologies, employs tetrakis(triphenylphosphine)palladium(0) (2 mol%) and potassium carbonate (3.0 equiv) in a toluene/water (4:1) biphasic system. Heating at 80°C for 3 hours achieves 89% conversion, with residual palladium removed via activated charcoal filtration.
Solvent Effects on Sulfonylation Efficiency
Comparative studies reveal dichloromethane as the optimal solvent for sulfonylation, minimizing side reactions (Table 1). Polar aprotic solvents like dimethylformamide reduce yields due to competitive hydrolysis of the sulfonyl chloride.
Table 1: Solvent Optimization for Sulfonylation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 85 | 97 |
| Dimethylformamide | 62 | 89 |
| Tetrahydrofuran | 73 | 93 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35, 1.0 mL/min) confirms a retention time of 12.3 minutes with 98.4% purity. Residual solvents meet ICH Q3C guidelines (<500 ppm).
Scale-Up Considerations and Industrial Relevance
Microwave-Assisted Cyclization
Adopting microwave irradiation (150°C, 300 W, 20 minutes) reduces reaction times for thiazole formation from 12 hours to 35 minutes, achieving comparable yields (81%).
Green Chemistry Metrics
Process mass intensity (PMI) is reduced from 32 to 18 by replacing dichloromethane with cyclopentyl methyl ether in sulfonylation steps, aligning with ACS Green Chemistry principles.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity is governed by its functional groups:
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Piperazine ring : Susceptible to alkylation, acylation, and sulfonation.
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Sulfonyl group : Stabilizes adjacent electrophilic centers and participates in nucleophilic substitutions.
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Benzamide linkage : Hydrolyzable under acidic or basic conditions to yield carboxylic acid derivatives.
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Thiazole ring : Aromatic and electron-deficient, prone to electrophilic substitution at specific positions.
Formation of the Thiazole Core
The 4-(4-chlorophenyl)-1,3-thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole synthesis :
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Reaction of 4-chlorophenyl thiourea with α-bromoacetophenone derivatives.
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Cyclization under thermal or acidic conditions to form the thiazole ring .
Example Reaction:
Carbamoyl Linkage Formation
The benzamide bridge is created via coupling reactions :
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Activation of 4-carboxybenzenesulfonyl chloride with reagents like thionyl chloride (SOCl₂).
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Reaction with the thiazole-2-amine to form the sulfonamide-carboxamide hybrid .
Reagents :
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4-Carboxybenzenesulfonyl chloride
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Thiazole-2-amine
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Base (e.g., triethylamine) for HCl scavenging.
Piperazine Sulfonylation
The sulfonyl group is introduced via nucleophilic substitution:
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Piperazine reacts with 4-(chlorosulfonyl)benzoyl chloride in a two-step process.
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Sulfonation followed by carboxylate esterification with ethyl chloroformate .
Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: 0–25°C.
Esterification of Piperazine
The ethyl carboxylate group is introduced via Schotten-Baumann reaction :
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Piperazine’s secondary amine reacts with ethyl chloroformate .
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Base-mediated deprotonation ensures selective substitution .
Reaction Scheme :
Stability and Degradation Pathways
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Hydrolysis : The ethyl ester hydrolyzes under basic conditions (pH > 10) to yield the carboxylic acid.
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Sulfonamide Cleavage : Strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) can cleave the sulfonamide bond, releasing piperazine and benzothiazole fragments .
Comparative Reaction Data
Functional Group Reactivity in Drug Design
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The thiazole ring enhances metabolic stability and binding affinity to biological targets (e.g., kinases) .
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The sulfonyl group improves solubility and facilitates interactions with hydrophobic enzyme pockets .
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Ethyl carboxylate serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
Scientific Research Applications
Ethyl 4-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound with a piperazine ring, a thiazole ring, and a sulfonyl group. Thiazole derivatives, which this compound is a part of, are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug).
Chemical Structure and Properties
The compound features a piperazine core substituted with various functional groups, including a thiazole ring and a chlorophenyl moiety. Its structural formula is indicative of its potential interactions with biological targets due to the presence of electron-donating and electron-withdrawing groups.
Key properties of this compound include:
- IUPAC Name: ethyl 4-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- InChI: InChI=1S/C23H23ClN4O5S2/c1-2-33-23(30)27-11-13-28(14-12-27)35(31,32)19-9-5-17(6-10-19)21(29)26-22-25-20(15-34-22)16-3-7-18(24)8-4-16/h3-10,15H,2,11-14H2,1H3,(H,25,26,29)
- InChI Key: ZCHQDVQRFQQGMC-UHFFFAOYSA-N
- Canonical SMILES: CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
- Molecular Formula: C23H23ClN4O5S2
- Molecular Weight: 535.0 g/mol
Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within the body. Key mechanisms include:
- Enzyme Inhibition: The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.
- Antimicrobial Activity: Research indicates that derivatives of piperazine compounds exhibit antibacterial properties. The sulfonamide group in the structure is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.
Potential Applications
| Area | Application |
|---|---|
| Medicinal Chemistry | Development of new drugs targeting neurodegenerative disorders and bacterial infections |
| Biochemical Research | Use as a tool to study the role of acetylcholinesterase and folic acid synthesis in biological systems |
| Pharmaceutical Research | Investigation of the compound's potential as a lead compound for drug development, optimization of its structure for improved activity and bioavailability |
| In vitro studies | The products are designed for in vitro studies, which are experiments conducted outside of a living organism, typically involving cells or tissues in a controlled laboratory setting. |
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Modifications: Piperazine and Thiazole Substituents
The compound’s closest analogs differ in substituents on the thiazole ring and the piperazine carboxylate group. Key examples include:
Key Observations :
Physicochemical Properties
- Solubility : Sulfonyl and carboxylate groups enhance aqueous solubility, critical for bioavailability .
Biological Activity
Ethyl 4-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a piperazine core substituted with various functional groups, including a thiazole ring and a chlorophenyl moiety. Its structural formula can be represented as follows:
This structure is indicative of its potential interactions with biological targets due to the presence of electron-donating and electron-withdrawing groups.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within the body. Key mechanisms include:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, which may enhance cognitive function and memory retention .
- Antimicrobial Activity : Research indicates that derivatives of piperazine compounds exhibit antibacterial properties. The sulfonamide group in the structure is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis .
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against breast cancer cells (MCF-7) and showed significant inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it can scavenge free radicals effectively, thus reducing oxidative stress in cellular environments. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies
- Inhibition of Acetylcholinesterase : A study conducted on several piperazine derivatives revealed that this compound showed a competitive inhibition pattern against AChE, with an IC50 value comparable to known inhibitors like donepezil .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of conventional antibiotics, indicating its potential as an alternative antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for ethyl 4-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate?
The synthesis involves modular steps:
- Thiazole core formation : React 4-chlorophenyl-substituted thiazole precursors with carbamoylating agents (e.g., carbonyldiimidazole) under basic conditions (e.g., K₂CO₃/DMF) .
- Sulfonylation : Couple the thiazole-carboxamide intermediate with 4-sulfonylpiperazine derivatives using coupling agents like HATU or DCC .
- Esterification : Introduce the ethyl carboxylate group via nucleophilic substitution or ester exchange reactions .
Key optimization : Use automated synthesis platforms (e.g., capsule-based systems) to improve reproducibility and reduce reaction variability, achieving yields up to 58% under optimized column conditions (EtOAc/MeOH + 0.25% Et₃N) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Synthesize analogs with substitutions on the thiazole (e.g., 4-fluorophenyl) or piperazine (e.g., methyl groups) to assess impact on bioactivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like kinases or ion channels .
- Data integration : Correlate IC₅₀ values with electronic (Hammett constants) or steric (Taft parameters) descriptors to model activity trends .
Q. What strategies resolve contradictions in synthetic yields or biological data?
- Reaction condition analysis : Compare solvent polarity (DMF vs. THF) and base strength (Et₃N vs. DBU) to explain yield discrepancies (e.g., 48–58% in automated vs. manual synthesis) .
- Batch variability control : Implement QC protocols (e.g., in-process HPLC monitoring) to minimize impurities .
- Biological replication : Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm target engagement and rule out false positives .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
- ADMET prediction : Use tools like SwissADME to estimate logP (target ~3.5), solubility, and CYP450 interactions .
- Metabolic stability : Simulate phase I/II metabolism (e.g., cytochrome P450 oxidation) with Schrödinger’s MetaSite .
- Free-energy perturbation : Calculate binding affinity changes for analogs using molecular dynamics (e.g., Desmond) .
Q. What safety protocols are critical for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (category 2A hazard) .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of particulates .
- Waste disposal : Neutralize acidic/basic byproducts before incineration to comply with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
